4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide
Description
The compound 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer research . Its structure comprises:
- A pyrazolo[3,4-d]pyrimidin-4-one core with a 2,3-dimethylphenyl substituent at position 1.
- An acetamide linker at position 5, connected to a benzamide group.
Properties
IUPAC Name |
4-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-13-4-3-5-18(14(13)2)28-21-17(10-25-28)22(31)27(12-24-21)11-19(29)26-16-8-6-15(7-9-16)20(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCKWLZMGHQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The pyrazolo[3,4-d]pyrimidine core is then acylated using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Coupling with benzamide: The final step involves coupling the acylated intermediate with benzamide derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride for chlorination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : The 2,3-dimethylphenyl group in the target compound may confer greater metabolic stability compared to the 4-fluorophenyl or 4-methoxyphenyl analogs, which are more polar.
- Linker Modifications : The benzamide terminus in the target compound contrasts with sulfonamide (e.g., ) or methoxyphenyl groups, altering hydrogen-bonding capacity and target affinity.
- Biological Activity : Chromen-2-yl derivatives (e.g., ) exhibit enhanced kinase inhibition (e.g., FLT3) due to extended π-π stacking interactions, whereas simpler analogs prioritize solubility .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
The compound 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to an acetamido group. This structure is critical for its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs) . By binding to the active sites of these enzymes, it disrupts cell cycle progression and induces apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy as CDKs are crucial regulators of the cell cycle.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Properties
In addition to anticancer effects, this compound also demonstrates anti-inflammatory activity. It has been suggested that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response. This dual action makes it a candidate for treating conditions characterized by both inflammation and cancer.
In Vitro Studies
A study conducted by Chahal et al. (2023) assessed the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound effectively inhibits specific kinases involved in tumor growth. For instance, it demonstrated selectivity against CDK2 and CDK6 with IC50 values significantly lower than those of traditional inhibitors like Rofecoxib .
Data Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by functionalization. Key steps include:
- Cyclization of pyrazole precursors with chlorophenyl derivatives ().
- Acetamido group introduction via coupling reactions using reagents like triethylamine ().
- Optimization strategies :
- Microwave-assisted synthesis to reduce reaction times ().
- Solvent selection (e.g., ethanol or DMF) and catalyst use (e.g., Pd catalysts for cross-coupling) ().
- Purification via column chromatography ().
- Yield improvements : Achieved by controlling temperature (reflux vs. room temperature) and inert atmospheres ().
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry ().
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns ().
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% required for pharmacological studies) ().
- X-ray crystallography : Resolves 3D conformation but is limited by crystal formation challenges ().
Q. What are the key functional groups influencing reactivity?
- Pyrazolo[3,4-d]pyrimidine core : Prone to nucleophilic substitution at the 4-oxo position ().
- Acetamido linker : Participates in hydrogen bonding, critical for target binding ().
- 2,3-Dimethylphenyl group : Enhances lipophilicity and steric effects, altering pharmacokinetics ().
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Effect | Reference |
|---|---|---|
| Replacement of 2,3-dimethylphenyl with 3-chlorophenyl | Increased apoptosis induction in cancer cells | |
| Substitution of methyl ester with trifluoromethoxy | Enhanced kinase inhibition (IC₅₀ reduced by 40%) | |
| Addition of methoxy groups | Improved solubility but reduced target affinity |
- Methodology : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., kinase profiling) ().
Q. How to resolve contradictions in reported bioactivity data?
- Case Example : Discrepancies in anticancer efficacy between studies may arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays) ().
- Cell-line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) ().
- Metabolic stability : Evaluate hepatic microsome stability to identify false positives ().
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) ().
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories ().
- QSAR Models : Train models with descriptors like logP and polar surface area ().
Q. What experimental designs validate mechanism of action?
- In vitro :
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) ().
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry ().
- In vivo :
- Xenograft models with pharmacokinetic monitoring (plasma half-life, bioavailability) ().
- Omics approaches : Transcriptomics to identify downstream pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
